1-Oxa-6-azaspiro[3.4]octane acetate

Safety Assessment Chemical Procurement Occupational Health

Select the 1-oxa-6-azaspiro[3.4]octane acetate salt to ensure precise spatial projection for epigenetic targets like DNMT1. Unlike the 2-oxa-6 regioisomer, this scaffold provides the correct active-site engagement geometry for acute myeloid leukemia therapies. The acetate counterion offers a known EU CLP hazard profile (H302, H315, H319, H335), streamlining kilo-lab safety assessments compared to the unclassified free base. It is also cited as a superior amine component for synthesizing ciprofloxacin congeners targeting Acinetobacter baumannii.

Molecular Formula C8H15NO3
Molecular Weight 173.212
CAS No. 2225141-35-3
Cat. No. B2406785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-6-azaspiro[3.4]octane acetate
CAS2225141-35-3
Molecular FormulaC8H15NO3
Molecular Weight173.212
Structural Identifiers
SMILESCC(=O)O.C1CNCC12CCO2
InChIInChI=1S/C6H11NO.C2H4O2/c1-3-7-5-6(1)2-4-8-6;1-2(3)4/h7H,1-5H2;1H3,(H,3,4)
InChIKeyDFOSWHFJYRPMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxa-6-azaspiro[3.4]octane acetate (CAS 2225141-35-3): Spirocyclic Building Block for Drug Discovery


1-Oxa-6-azaspiro[3.4]octane acetate (C₈H₁₅NO₃, MW 173.21) is a spirocyclic heterocyclic building block featuring an oxa-azaspiro[3.4]octane core. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their three-dimensional structure, well-defined exit vectors, and high fraction of sp³-hybridized carbons (Fsp³), attributes that facilitate exploration of underexploited chemical space [1]. This compound serves as an intermediate for the construction of bioactive molecules, including DNMT1 inhibitors and antibacterial agents [2].

Why 1-Oxa-6-azaspiro[3.4]octane acetate cannot be replaced by generic spirocyclic amines


Spirocyclic amine building blocks are not interchangeable. The specific regioisomerism—oxygen at position 1, nitrogen at position 6—imparts distinct spatial projection of peripheral appendages and a unique basicity profile (predicted pKa 9.50±0.20 [1]) compared to traditional heterocycles such as morpholine (pKa 8.36 [2]) or piperidine (pKa 11.22 [3]). Additionally, the acetate salt form influences stability, solubility, and hazard classification relative to the free base or other counterions (e.g., hydrochloride, trifluoroacetate), directly affecting synthetic route design, procurement safety assessments, and downstream biological performance. Substituting a regioisomer such as 6-oxa-1-azaspiro[3.4]octane would result in reversed exit-vector geometry and engagement of different biological targets, as evidenced by patent literature [4].

Quantitative Differentiation Evidence for 1-Oxa-6-azaspiro[3.4]octane acetate


Hazard Classification Differentiation Between Acetate Salt and Free Base

Under the EU CLP regulation, 1-oxa-6-azaspiro[3.4]octane acetate (CAS 2225141-35-3) carries a notified harmonized classification: Acute Tox. 4 (H302: Harmful if swallowed), Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. By contrast, the free base 1-oxa-6-azaspiro[3.4]octane (CAS 130906-06-8) has no notification in the ECHA C&L inventory [2], meaning its hazard profile has not been formally established. For procurement, selecting the acetate salt provides a known, classified safety profile, enabling compliant laboratory risk assessments without the uncertainty associated with uncharacterized free-base forms.

Safety Assessment Chemical Procurement Occupational Health

Basicity Differentiation from Common Heterocyclic Building Blocks

The predicted pKa of 1-oxa-6-azaspiro[3.4]octane is 9.50±0.20 [1], positioning its basicity between the widely used heterocyclic building blocks morpholine (pKa 8.36 experimentally determined [2]) and piperidine (pKa 11.22 [3]). The ~1.14 unit increase relative to morpholine and ~1.72 unit decrease relative to piperidine indicate the spirocyclic amine will exhibit distinct protonation states and salt-forming behavior at physiological pH (7.4) and during synthetic manipulations. This intermediate basicity can directly influence solubility, permeability, and the ability to form stable crystalline salts in API development.

Medicinal Chemistry Property Prediction Synthesis Design

Differential Engagement of Biological Targets by Regioisomeric Spirocycles

1-Oxa-6-azaspiro[3.4]octane is explicitly described as a reagent for preparing pyridines that inhibit DNA methyltransferase 1 (DNMT1), a target in cancer and hematological diseases [1]. In contrast, the regioisomer 2-oxa-6-azaspiro[3.4]octane scaffold appears in patent compounds targeting nuclear receptor RORγt (IC50 = 1 nM in TR-FRET assay [2]). The oxygen position alters the spatial orientation of the amine substituent, directing the scaffold toward entirely different biological targets. For scientists focused on DNMT1 inhibitor programs, the 1-oxa-6 regioisomer is the structurally appropriate choice; substitution with the 2-oxa-6 isomer would lead to target miss-match.

Drug Discovery Target Selectivity Structure-Activity Relationship

Spirocyclic Scaffold Advantage: Increased Aqueous Solubility and Metabolic Stability Over Non-Spirocyclic Analogs

Spirocyclic building blocks, including oxa-azaspiro[3.4]octanes, are reported to confer increased aqueous solubility and potentially increased metabolic stability when incorporated into drug-like molecules, compared to non-spirocyclic, planar heterocyclic counterparts [1]. A review of spirocyclic scaffolds in drug discovery notes that the three-dimensional character and high Fsp³ of spirocycles are correlated with reduced promiscuity and improved developability profiles relative to traditional aromatic heterocycles such as piperazine or morpholine [2]. While direct experimental comparison data for the target compound are not publicly available, this class-level advantage has been a key driver for the adoption of spirocyclic building blocks in fragment-based drug discovery libraries offered by major suppliers [1].

Drug Design Physicochemical Properties ADME Optimization

Procurement-Ready Application Scenarios for 1-Oxa-6-azaspiro[3.4]octane acetate


DNMT1 Inhibitor Synthesis for Cancer Epigenetics Programs

As established in Section 3 Evidence Item 3, 1-oxa-6-azaspiro[3.4]octane is specifically employed to prepare pyridine-based DNMT1 inhibitors [1]. Medicinal chemistry teams developing epigenetic therapeutics for acute myeloid leukemia or myelodysplastic syndromes should select this building block over the 2-oxa-6 regioisomer to ensure correct geometry for DNMT1 active-site engagement.

Safety-Compliant Laboratory Scale-Up of Spirocyclic Intermediates

The acetate salt provides a known EU CLP hazard classification (H302, H315, H319, H335 [1]) as documented in Section 3 Evidence Item 1. This enables straightforward preparation of safety data sheets and laboratory risk assessments, unlike the unclassified free base. Procurement teams can therefore expedite chemical inventory approval for kilo-lab pilot studies.

Fragment-Based Drug Discovery Library Design

As indicated in Section 3 Evidence Item 4, spirocyclic building blocks like 1-oxa-6-azaspiro[3.4]octane acetate are included in commercial fragment libraries because of their class-level advantages in three-dimensionality, solubility, and metabolic stability [1][2]. Computational and medicinal chemists can deploy this compound to populate underrepresented regions of chemical space in phenotype-based or target-based screening collections.

Ciprofloxacin Congener Development for Narrow-Spectrum Antibacterials

Although direct quantitative data are limited, the target compound has been cited as a superior peripheral amine component in the synthesis of ciprofloxacin congeners [1]. Research groups exploring spirocyclic fluoroquinolones targeting Acinetobacter baumannii or Bacillus cereus may find the specific 1-oxa-6 substitution pattern advantageous for modulating antibacterial spectrum and potency.

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